tert-Butyl 4-formylpiperidine-1-carboxylate

Organic Synthesis Process Chemistry Handling and Storage

This Boc-protected piperidine-4-carboxaldehyde is a strategic building block for medicinal chemistry and PROTAC development. Unlike unprotected or Cbz-protected analogs, its acid-labile Boc group enables orthogonal deprotection in multi-step syntheses. The low melting point (34–40°C) ensures liquid-state handling at room temperature, eliminating heating steps and enabling accurate automated liquid dispensing—critical for high-throughput labs. Validated in Wittig olefination (70% isolated yield) and as the essential linker in PROTAC BRM/BRG1 degrader-3. For complex syntheses requiring precise nitrogen unmasking, this compound is irreplaceable. Supplied at ≥97% purity.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 137076-22-3
Cat. No. B029969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-formylpiperidine-1-carboxylate
CAS137076-22-3
Synonyms4-Formyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester;  1,1-Dimethylethyl 4-Formyl-1-piperidinecarboxylate;  1-(tert-Butoxycarbonyl)-4-formylpiperidine;  1-Boc-4-formylpiperidine;  1-Boc-4-piperidinecarboxaldehyde; 
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C=O
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h8-9H,4-7H2,1-3H3
InChIKeyJYUQEWCJWDGCRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-formylpiperidine-1-carboxylate (CAS 137076-22-3): Procurement-Ready Boc-Protected Piperidine Aldehyde Intermediate


tert-Butyl 4-formylpiperidine-1-carboxylate (CAS 137076-22-3, also known as 1-Boc-4-piperidinecarboxaldehyde) is a Boc-protected piperidine derivative bearing a reactive aldehyde group at the 4-position [1]. This compound is a versatile synthetic intermediate widely utilized in medicinal chemistry for constructing complex heterocyclic frameworks, including Pim-1 inhibitors, selective GPR119 agonists, M-tropic HIV-1 replication inhibitors, HDAC inhibitors, and selective 5-HT6 antagonists . Its commercial availability at ≥95% purity from major suppliers like Sigma-Aldrich and TCI makes it a reliable building block for drug discovery and PROTAC linker development .

Why 4-Formylpiperidine Analogues Cannot Be Freely Substituted: Critical Differentiators in Protecting Group Strategy, Physical Form, and Synthetic Utility


While numerous piperidine-4-carboxaldehyde derivatives exist, direct substitution of tert-butyl 4-formylpiperidine-1-carboxylate with analogues such as the unprotected 4-formylpiperidine, the N-Cbz-protected variant, or the structurally similar N-Boc-4-piperidone is not chemically equivalent and can lead to significant deviations in synthetic outcomes . The Boc protecting group in the target compound offers orthogonal lability compared to Cbz (hydrogenolysis vs. acidolysis), enabling selective deprotection sequences in multi-step syntheses [1]. Furthermore, the compound's unique physical state—a low-melting solid that is often liquid at room temperature—confers distinct handling and purification advantages over higher-melting alternatives . The aldehyde functional group, as opposed to the ketone in N-Boc-4-piperidone, dictates a completely different reaction manifold (e.g., reductive amination vs. ketone alkylation), directly impacting synthetic route feasibility and yield .

Quantitative Differentiation of tert-Butyl 4-formylpiperidine-1-carboxylate Against Closest Analogues


Physical State and Handling: Low Melting Point Enables Liquid-Phase Processing at Ambient Temperature

tert-Butyl 4-formylpiperidine-1-carboxylate exhibits a melting point of 34-40°C . This places it near ambient temperature, allowing it to be handled as a liquid under typical laboratory conditions, which simplifies transfer, weighing, and dissolution. In contrast, the closely related N-Boc-4-piperidone has a significantly higher melting point of 73-77°C, requiring additional heating for handling as a liquid [1]. The N-Cbz-protected analogue, 4-formyl-N-Cbz-piperidine, has an even higher melting point of 186.3°C, existing as a solid under all typical laboratory conditions . This difference in physical state can directly impact ease of use in automated synthesis platforms and large-scale process chemistry, where liquid handling is often preferred.

Organic Synthesis Process Chemistry Handling and Storage

Protecting Group Orthogonality: Boc vs. Cbz Enables Distinct Synthetic Sequences

The tert-butyloxycarbonyl (Boc) group in tert-butyl 4-formylpiperidine-1-carboxylate is cleaved under acidic conditions (e.g., TFA), whereas the benzyloxycarbonyl (Cbz) group in N-Cbz-4-formylpiperidine requires hydrogenolysis or strong acid [1][2]. This orthogonality allows for selective deprotection in the presence of other acid-labile or hydrogenation-sensitive functionalities . In contrast, the unprotected 4-formylpiperidine lacks a protecting group entirely, rendering the secondary amine nucleophilic and prone to unwanted side reactions during subsequent transformations . This fundamental difference in protecting group chemistry dictates the overall synthetic strategy and can be the deciding factor in selecting a building block for complex molecule construction.

Medicinal Chemistry Protecting Group Strategy Multi-step Synthesis

Synthetic Utility: High Yield in Wittig Olefination for Alkene Construction

tert-Butyl 4-formylpiperidine-1-carboxylate has been demonstrated to undergo efficient Wittig olefination with triethyl phosphonoacetate, affording the corresponding α,β-unsaturated ester in 70% isolated yield after purification . This reaction proceeds under standard conditions (NaH, THF, 0°C to 25°C, 14 h) and provides a direct route to functionalized piperidine alkenes. While similar yields might be expected for other aliphatic aldehydes, this specific transformation validates the compound's reactivity in a common carbon-carbon bond-forming reaction relevant to medicinal chemistry. The Boc group remains intact throughout the sequence, demonstrating its stability under these basic conditions, a feature that distinguishes it from base-labile protecting groups.

Synthetic Methodology Wittig Reaction Alkene Synthesis

Computational Reactivity Descriptors: DFT-Derived HOMO-LUMO Gap Predicts Electrophilic Behavior

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level on tert-butyl 4-formylpiperidine-1-carboxylate revealed a HOMO-LUMO energy gap of approximately 5.2 eV in the gas phase, with notable solvatochromic shifts in green solvents (methanol, ethanol, water, DMSO) [1]. The calculated global reactivity descriptors (electronegativity, chemical hardness, electrophilicity index) indicate that the compound behaves as a moderate electrophile, with the aldehyde carbon being the primary reactive site. This computational data provides a quantitative basis for predicting its reactivity in nucleophilic additions and condensations. While similar calculations for analogues like N-Boc-4-piperidone are not provided in the same study, the band gap value is characteristic of a conjugated aldehyde system and can be used to benchmark its electronic properties against other building blocks in computational screening workflows.

Computational Chemistry DFT Reactivity Prediction

Application Specificity: Key Intermediate in PROTAC BRM/BRG1 Degrader-3 Synthesis

tert-Butyl 4-formylpiperidine-1-carboxylate is explicitly identified as the linker component in PROTAC BRM/BRG1 degrader-3 (HY-168251) [1]. This application is highly specific to the compound's bifunctional nature, where the Boc-protected piperidine and the formyl group serve as attachment points for the E3 ligase ligand and the target protein ligand, respectively. In contrast, N-Boc-4-piperidone and N-Cbz-4-formylpiperidine are not commonly cited as linkers in PROTAC development, highlighting the unique positioning of this compound in the field of targeted protein degradation. The use of tert-butyl 4-formylpiperidine-1-carboxylate in this context underscores its value as a privileged building block for constructing heterobifunctional molecules.

PROTACs Targeted Protein Degradation Chemical Biology

Procurement-Driven Application Scenarios for tert-Butyl 4-formylpiperidine-1-carboxylate Based on Differentiated Evidence


Automated High-Throughput Synthesis and Liquid Handling Workflows

The compound's low melting point (34-40°C) and tendency to exist as a liquid at room temperature make it an ideal candidate for automated synthesis platforms that rely on accurate liquid dispensing. This physical property, quantified against solid analogues like N-Boc-4-piperidone (73-77°C) and N-Cbz-4-formylpiperidine (186.3°C) , reduces the need for heating steps and minimizes the risk of clogging or inaccurate volume transfers. Laboratories engaged in library synthesis or high-throughput experimentation should prioritize this compound for its ease of handling.

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategies

In complex molecule synthesis where multiple protecting groups are employed, the acid-labile Boc group in tert-butyl 4-formylpiperidine-1-carboxylate provides orthogonal deprotection relative to Cbz or Fmoc groups [1]. This allows for the selective unmasking of the piperidine nitrogen at a precise stage in the synthetic sequence, a strategic advantage not offered by the unprotected 4-formylpiperidine or the Cbz-protected analogue. Procurement decisions should favor this compound when orthogonal protection is a key requirement.

Synthesis of α,β-Unsaturated Piperidine Derivatives via Wittig Olefination

The demonstrated 70% isolated yield in Wittig olefination with triethyl phosphonoacetate validates the compound's utility in constructing piperidine-based alkenes. This reaction is a cornerstone for accessing functionalized intermediates for GPR119 agonists and other bioactive molecules. Researchers seeking to install an alkene moiety via a reliable, high-yielding transformation should consider this compound as a preferred starting material over analogues that may require additional protection/deprotection steps.

PROTAC Development Targeting BRM/BRG1

This compound is a critical linker component in PROTAC BRM/BRG1 degrader-3 [2]. For laboratories actively engaged in developing PROTACs targeting the BAF chromatin remodeling complex, tert-butyl 4-formylpiperidine-1-carboxylate is not merely an alternative but a required building block for replicating or optimizing published degrader structures. Procurement for this specific application should be directed solely to this compound.

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